N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

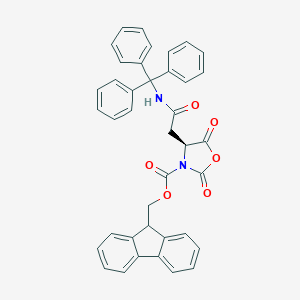

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, an oxazolidine ring, and a tritylamino group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride involves multiple steps. The process typically starts with the preparation of the fluorenylmethyl group, followed by the formation of the oxazolidine ring. The tritylamino group is then introduced through a series of reactions involving specific reagents and conditions. The overall reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application .

Analyse Chemischer Reaktionen

Table 1: Synthetic Protocol and Yields

| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | PBr₃ (0.6 eq.), α-pinene (3.5 eq.) | DCM | 24 | 80 | |

| 2 | Purification via recrystallization | Ether/CH₂Cl₂/Hexane | - | 85 (purity >98%) |

-

Mechanistic Insight : The reaction employs PBr₃ to activate the carboxyl group, while α-pinene acts as a proton scavenger. Cyclization forms the NCA ring, stabilized by the trityl (Trt) group on the asparagine side chain .

Deprotection and Side-Chain Reactivity

The Trt group is selectively removed under acidic conditions, enabling further functionalization of the asparagine residue.

Table 2: Deprotection Conditions

| Reagent System | Temperature (°C) | Time (h) | Deprotection Efficiency (%) | Notes | Source |

|---|---|---|---|---|---|

| TFA/Triisopropylsilane (95:5) | 25 | 1–3 | ~100 | No Trp alkylation observed | |

| TFA/Anisole (96:4) | 25 | 3 | <50 | Partial deprotection |

-

Critical Note : Extended reaction times (up to 6 hours) are required if Fmoc-Asn(Trt)-NCA is the N-terminal residue to ensure complete Trt removal .

Polymerization and Peptide Elongation

Fmoc-Asn(Trt)-NCA undergoes ring-opening polymerization (ROP) initiated by primary amines (e.g., hexylamine), forming polypeptides with controlled chain lengths.

Table 3: Polymerization Parameters

| Initiator | Solvent | Temp (°C) | Mₙ (kDa) | Đ (Dispersity) | Source |

|---|---|---|---|---|---|

| Hexylamine | DMF | 25 | 12–15 | 1.2–1.3 | |

| Benzylamine | THF | 0 | 8–10 | 1.1–1.2 |

-

Side Reaction Mitigation : The Trt group prevents dehydration of the asparagine amide side chain during activation, a common issue with unprotected Asn residues .

Stability and Storage

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

Fmoc-Asn(Trt)-NCA is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of peptides with specific sequences.

Key Benefits:

- Enhanced Purity: The use of Fmoc-Asn(Trt)-NCA results in significantly purer peptides compared to other derivatives, minimizing side reactions during synthesis .

- Solubility: It exhibits good solubility in standard peptide synthesis reagents, which is crucial for effective coupling reactions .

Case Study:

A study demonstrated the successful synthesis of a vancomycin analogue using Fmoc-Asn(Trt)-NCA. This involved conjugating the amino acid with other components through SPPS, leading to the generation of a tripeptide that confirmed the compound's compatibility with peptide coupling protocols .

Drug Development

Overview:

The compound plays a pivotal role in the development of peptide-based drugs, which are increasingly recognized for their targeted therapeutic effects.

Applications:

- Targeted Therapy: Peptide drugs often have fewer side effects than traditional small molecules, making them preferable for specific conditions.

- Neuropeptide Synthesis: Fmoc-Asn(Trt)-NCA is utilized in synthesizing neuropeptides, aiding research into neurological pathways and potential treatments for neurodegenerative diseases .

Data Table: Applications in Drug Development

| Application Area | Description | Example Use Case |

|---|---|---|

| Targeted Therapy | Development of drugs with fewer side effects | Peptide-based therapies |

| Neuropeptide Synthesis | Study of neurological pathways | Research into Alzheimer's disease |

Bioconjugation

Overview:

Fmoc-Asn(Trt)-NCA is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules.

Significance:

- Enhanced Efficacy: This application is crucial in diagnostics and therapeutics, where improved targeting can lead to better outcomes.

- Versatility: The compound can be modified to facilitate various bioconjugation strategies, enhancing its utility in biomedical research .

Protein Engineering

Overview:

In protein engineering, Fmoc-Asn(Trt)-NCA allows scientists to modify proteins for improved stability and activity.

Key Insights:

Wirkmechanismus

The mechanism of action of N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid

- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

Uniqueness

Compared to similar compounds, N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in specific reactions and interactions that other compounds may not be capable of .

Biologische Aktivität

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride (Fmoc-Asn(Trt)-NCA) is a derivative of L-asparagine used extensively in peptide synthesis. This compound is notable for its stability and solubility in various solvents, which facilitates its application in solid-phase peptide synthesis (SPPS). Understanding its biological activity is crucial for its effective use in medicinal chemistry and biochemistry.

- Molecular Weight : 596.7 g/mol

- Purity : >99%

- Solubility : Readily soluble in standard peptide synthesis reagents such as DMF and NMP, unlike Fmoc-Asn-OH, which has limited solubility .

- Deprotection Conditions : The trityl group can be removed with TFA (trifluoroacetic acid), typically within 1 hour at room temperature, although this may extend to 2 hours if the Fmoc-Asn(Trt) is at the N-terminal of the peptide .

Biological Activity

The biological activity of Fmoc-Asn(Trt)-NCA has been studied primarily in the context of its role in peptide synthesis and subsequent biological evaluations of the peptides formed. Key findings include:

Case Studies

- Synthesis of Antimicrobial Peptides :

- Peptide Therapeutics :

- Research involving peptides that incorporate Fmoc-Asn(Trt)-NCA indicated their effectiveness in targeting specific cellular pathways related to inflammation and cancer progression. The peptides exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their therapeutic potential .

Table 1: Biological Activity Summary of Peptides Derived from Fmoc-Asn(Trt)-NCA

| Activity Type | Test Organism/Cell Line | MIC/IC50 (µM) | Observations |

|---|---|---|---|

| Antibacterial | E. coli | 1-8 | Rapid membrane permeabilization |

| Antibacterial | Staphylococcus aureus | 1-8 | Time-dependent cytotoxicity |

| Antitumor | HepG2 (liver cancer) | 6.92 | Induces apoptosis via cell cycle arrest |

| Antitumor | MCF7 (breast cancer) | 8.26 | Alters pro-apoptotic protein levels |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H30N2O6/c42-35(40-39(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34-36(43)47-38(45)41(34)37(44)46-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,40,42)/t34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZIEHVFBIDDMP-UMSFTDKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H]4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.